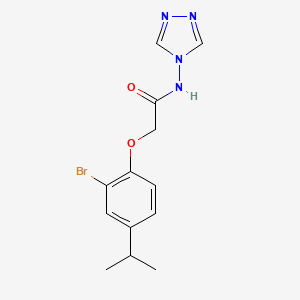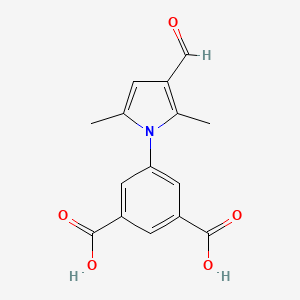![molecular formula C14H13FN4O3S B5736883 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide](/img/structure/B5736883.png)
2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide, also known as FPHPSA, is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound also exhibits antimicrobial and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide, including its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases. Future research should also focus on the development of more efficient and cost-effective synthesis methods for this compound.
合成法
2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide can be synthesized through various methods, including the reaction of 4-fluoroaniline with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride. This compound can also be synthesized through the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride.
科学的研究の応用
2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide has been found to exhibit several scientific research applications, including its potential use as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit anti-inflammatory activity and has potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
(2E)-2-(benzenesulfonyl)-2-[(4-fluorophenyl)hydrazinylidene]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3S/c15-10-6-8-11(9-7-10)18-19-14(13(20)17-16)23(21,22)12-4-2-1-3-5-12/h1-9,18H,16H2,(H,17,20)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXVXWFTZIEDEL-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)F)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)


![2-[(4-methoxybenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5736840.png)
![N'-[1-(4-biphenylyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5736856.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methoxyphenyl)urea](/img/structure/B5736890.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5736891.png)
![[4-(1-piperidinylcarbonyl)phenyl]formamide](/img/structure/B5736895.png)


